6-amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-amino-1,3-dimethyl-5-propanoylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O3/c1-4-5(13)6-7(10)11(2)9(15)12(3)8(6)14/h4,10H2,1-3H3 |
InChI Key |
BZXVYFPTULQECE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(C(=O)N(C1=O)C)C)N |
Origin of Product |
United States |
Biological Activity
6-Amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the pyrimidine family of heterocyclic compounds. It features a unique structure that includes an amino group at position 6, two methyl groups at positions 1 and 3, and a propionyl group at position 5. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties.
- Molecular Formula : C6H9N3O2
- Molecular Weight : Approximately 155.15 g/mol
- CAS Number : 6642-31-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies. This compound is particularly noted for its interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against a range of bacterial and fungal strains. The presence of the propionyl group may enhance its lipophilicity and facilitate better membrane penetration.
Antitumor Activity
Research into similar pyrimidine derivatives suggests potential antitumor activity. For instance, compounds like 5-fluorouracil are extensively used in cancer therapy due to their ability to inhibit DNA synthesis in rapidly dividing cells. The structural similarities between these compounds suggest that this compound may also exhibit similar mechanisms of action.
The mechanism of action for pyrimidine derivatives often involves:
- Inhibition of Nucleotide Synthesis : Compounds can interfere with the synthesis of nucleotides necessary for DNA replication.
- Enzyme Interaction : Binding to specific enzymes can alter their activity, leading to disrupted cellular processes.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that related compounds showed significant inhibition against various bacterial strains. While direct studies on the compound are lacking, extrapolation from these findings suggests potential efficacy.
- Antitumor Activity : In vitro assays with structurally similar compounds have shown promising results in inhibiting cancer cell lines. Further exploration is needed to establish the specific effects of this compound.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Amino-1,3-dimethyluracil | Structure | Lacks propionyl group; primarily studied for antiviral properties. |
| 5-Fluorouracil | Structure | A fluorinated derivative used extensively in cancer therapy; exhibits different mechanisms of action. |
| 1-Methyluracil | Structure | Simpler structure; used as a building block in nucleic acid synthesis. |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and properties of 6-amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione and analogous compounds:
Limitations and Challenges
- Steric Effects : Dibenzyl and isopropyl substituents () hinder substrate accessibility in catalytic cycles.
- Electronic Effects : Nitroso groups () may deactivate the pyrimidine ring toward electrophilic substitutions.
- Synthetic Complexity : Schiff base formation () requires precise control of reaction conditions to avoid side products.
Preparation Methods
Reaction Mechanism and Reagents
The primary synthesis pathway involves the acylation of 6-amino-1,3-dimethyluracil using propionyl chloride in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic acyl substitution, where the amino group at the 5-position of the pyrimidine ring attacks the electrophilic carbonyl carbon of propionyl chloride. Triethylamine acts as a proton scavenger, neutralizing the hydrochloric acid byproduct and driving the reaction to completion.
Reaction Equation:
$$
\text{6-Amino-1,3-dimethyluracil} + \text{Propionyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{6-Amino-1,3-dimethyl-5-propionylpyrimidine-2,4(1H,3H)-dione} + \text{HCl}
$$
Key reagents include:
Optimization of Reaction Conditions
Successful synthesis hinges on precise control of temperature, stoichiometry, and reaction duration. Below is a comparative analysis of critical parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk side reactions (e.g., di-acylation). |
| Molar Ratio (Uracil:Propionyl Chloride) | 1:1.2 | Excess acylating agent improves conversion but may degrade product. |
| Reaction Time | 4–6 hours | Prolonged duration increases hydrolysis risk. |
| Solvent | Dichloromethane (DCM) | Polar aprotic solvents enhance reagent solubility. |
Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane (3:7) is routinely employed to monitor reaction progress.
Workup and Purification Techniques
Post-reaction workup involves quenching unreacted propionyl chloride with ice-cold water, followed by extraction using DCM. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification is achieved via:
- Recrystallization : Ethanol-water mixtures yield crystals with >95% purity.
- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane to ethyl acetate) resolves minor impurities.
Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-$$d_6$$) :
- δ 1.12 (t, 3H, CH$$3$$CH$$2$$CO), δ 2.45 (q, 2H, CH$$2$$CO), δ 3.25 (s, 6H, N(CH$$3$$)$$2$$), δ 6.82 (s, 1H, NH$$2$$).
- ¹³C NMR (100 MHz, DMSO-$$d6$$) :
- δ 9.8 (CH$$3$$CH$$2$$), δ 28.1 (CH$$2$$CO), δ 30.5 (N(CH$$3$$)$$2$$), δ 162.4 (C=O).
Infrared Spectroscopy (IR):
- Peaks at 1685 cm$$^{-1}$$ (C=O stretch), 3300 cm$$^{-1}$$ (N-H stretch), and 1540 cm$$^{-1}$$ (C-N bend).
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C$$9$$H$${13}$$N$$3$$O$$3$$ |
| Molecular Weight | 211.22 g/mol |
| Melting Point | 150–160°C |
| Solubility | Soluble in DMSO, methanol |
| Stability | Hydrolyzes under acidic/basic conditions |
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | High (DMF) | ↑ Alkylation |
| Temperature | 0–80°C | ↓ Side Reactions |
| Reaction Time | 30–60 min | ↑ Completion |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Signal | Structural Insight |
|---|---|---|
| 1H NMR | δ 1.19 (t, 3H) | Propionyl -CH₃ |
| LCMS | m/z 196.2 [M+H]⁺ | Molecular Ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
